molecular formula C6H8N2O2S B555702 2-Amino-3-(thiazol-2-yl)propanoic acid CAS No. 1596-65-2

2-Amino-3-(thiazol-2-yl)propanoic acid

Cat. No. B555702
CAS RN: 1596-65-2
M. Wt: 172.21 g/mol
InChI Key: PXFXXRSFSGRBRT-UHFFFAOYSA-N
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Description

“2-Amino-3-(thiazol-2-yl)propanoic acid” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . It is related to β-amino acids, which have been gaining attention as potential starting materials for bio-organic, medicinal, and natural product chemistry .


Synthesis Analysis

The synthesis of compounds related to “2-Amino-3-(thiazol-2-yl)propanoic acid” often involves the Hantzsch method . This method is used to synthesize N, N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-(thiazol-2-yl)propanoic acid” is characterized by the presence of a thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-3-(thiazol-2-yl)propanoic acid” and its related compounds can be complex. For instance, the synthesis of 3- [2- (Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid involves multiple steps, including the reaction of 2-bromo-5-nitropyridine with thiourea in the presence of sodium hydroxide.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-(thiazol-2-yl)propanoic acid” and its related compounds can also vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Biological Activity

2-Amino-3-(thiazol-2-yl)propanoic acid and its derivatives are synthesized for various applications. For instance, derivatives with thiazole, aromatic, and heterocyclic substituents exhibited antimicrobial activity. Specifically, one derivative was noted to enhance rapeseed growth, increasing seed yield and oil content (Mickevičius et al., 2013).

Luminescent Properties and Biological Studies

The compound was used as a ligand to synthesize luminescent complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), and Bi(III). These complexes were characterized through various techniques and screened for antibacterial and antifungal potential, showing non-significant activities for most complexes. However, the Bi-L3 complex exhibited notable luminescence (Kanwal et al., 2020).

Corrosion Inhibition

Novel amino acids-based corrosion inhibitors, including derivatives of 2-Amino-3-(thiazol-2-yl)propanoic acid, were synthesized and showed promising results in protecting metals like mild steel from corrosion. These inhibitors were effective at low concentrations, with one showing a 96.08% inhibition efficiency (Srivastava et al., 2017).

Polymer Modification

2-Amino-3-(thiazol-2-yl)propanoic acid was also used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels. These amine-modified polymers exhibited increased swelling and thermal stability. They showed promising antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

As with any chemical compound, safety and hazards associated with “2-Amino-3-(thiazol-2-yl)propanoic acid” and its related compounds should be carefully considered. For instance, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-amino-3-(1,3-thiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-4(6(9)10)3-5-8-1-2-11-5/h1-2,4H,3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFXXRSFSGRBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405545
Record name beta-(2-Thiazolyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(thiazol-2-yl)propanoic acid

CAS RN

1596-65-2
Record name beta-(2-Thiazolyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Thiazolyl)-DL-alanine
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